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molecular formula C10H11NO4 B8523525 4-Aminocarbonylphenoxyacetic acid methylester

4-Aminocarbonylphenoxyacetic acid methylester

Cat. No. B8523525
M. Wt: 209.20 g/mol
InChI Key: CSTFJAKYMFPIJV-UHFFFAOYSA-N
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Patent
US05414132

Procedure details

A mixture of p-hydroxybenzamide (3.43 g), methyl bromoacetate (2.37 ml) and K2CO3 (3.45 g) was stirred for 12 hr in 25 ml of DMF. The reaction mixture was diluted with water (150 ml); the solid was filtered, washed with water, and air dried. Crystallization from ethanol gave 3.3 g (63%) of the title compound as white crystals.
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.Br[CH2:12][C:13]([O:15][CH3:16])=[O:14].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O>[CH3:16][O:15][C:13](=[O:14])[CH2:12][O:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
OC1=CC=C(C(=O)N)C=C1
Name
Quantity
2.37 mL
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
3.45 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC(COC1=CC=C(C=C1)C(=O)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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